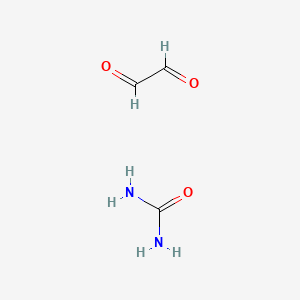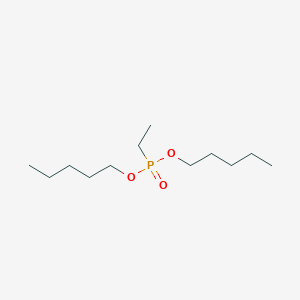
Dipentyl ethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipentyl ethylphosphonate is an organophosphorus compound with the molecular formula C12H27O3P. It is also known as phosphonic acid, P-ethyl-, dipentyl ester. This compound is part of the broader class of phosphonates, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. Phosphonates are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Dipentyl ethylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of ethylphosphonic acid with pentanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
Dipentyl ethylphosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives, depending on the oxidizing agent used.
Substitution: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of different phosphonate esters.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of dipentyl ethylphosphonate involves its interaction with various molecular targets. In biological systems, phosphonates can inhibit enzymes by mimicking the natural substrates of these enzymes. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects . The specific molecular targets and pathways involved depend on the particular application of the compound.
Vergleich Mit ähnlichen Verbindungen
Dipentyl ethylphosphonate can be compared with other similar compounds, such as diethyl ethylphosphonate and diphenyl ethylphosphonate.
Diethyl ethylphosphonate: This compound has two ethyl groups attached to the phosphorus atom, making it less bulky than this compound.
Diphenyl ethylphosphonate: This compound has two phenyl groups attached to the phosphorus atom, making it more aromatic and potentially more stable than this compound.
This compound is unique due to its specific alkyl groups, which can influence its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
6163-82-2 |
|---|---|
Molekularformel |
C12H27O3P |
Molekulargewicht |
250.31 g/mol |
IUPAC-Name |
1-[ethyl(pentoxy)phosphoryl]oxypentane |
InChI |
InChI=1S/C12H27O3P/c1-4-7-9-11-14-16(13,6-3)15-12-10-8-5-2/h4-12H2,1-3H3 |
InChI-Schlüssel |
GBVHWYXKZQLQEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOP(=O)(CC)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B14153593.png)
![4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide](/img/structure/B14153594.png)
![3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde](/img/structure/B14153600.png)

![4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14153609.png)
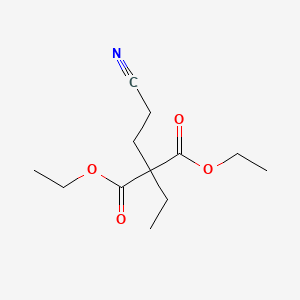
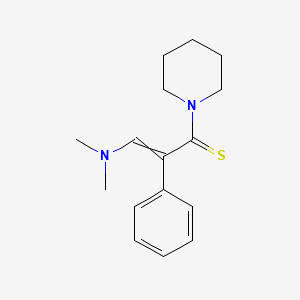
![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)
![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14153632.png)

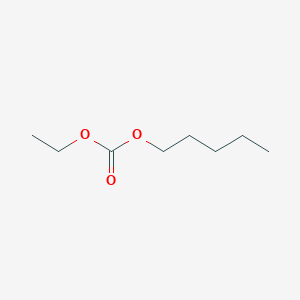
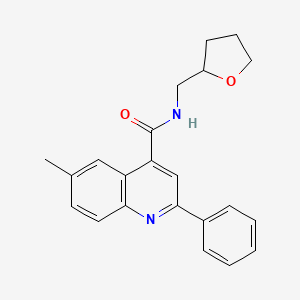
![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)
